Physicochemical Property Differentiation: Calculated Lipophilicity and Rotatable Bond Profile vs. Benzamide Analog
The target compound features an isobutyramide terminus, which confers distinct lipophilicity and conformational flexibility relative to the benzamide analog N-[4-(2-amino-thiazol-4-yl)-phenyl]-benzamide. The target compound (C13H15N3OS) has 3 rotatable bonds and a predicted density of 1.267 g/cm³ . In contrast, the benzamide analog (C16H13N3OS) contains 4 rotatable bonds and a higher aromatic character, which is expected to increase logP by approximately 0.5–1.0 units based on fragment-based calculations . This difference in lipophilicity can significantly influence membrane permeability, metabolic stability, and off-target binding profiles in cellular assays [1].
| Evidence Dimension | Predicted lipophilicity (clogP) and rotatable bond count |
|---|---|
| Target Compound Data | C13H15N3OS, MW 261.34, 3 rotatable bonds, density 1.267 g/cm³ |
| Comparator Or Baseline | N-[4-(2-amino-thiazol-4-yl)-phenyl]-benzamide (C16H13N3OS, MW 295.36, 4 rotatable bonds) |
| Quantified Difference | Estimated ΔclogP ≈ -0.5 to -1.0 (target less lipophilic); 1 fewer rotatable bond |
| Conditions | Predicted properties; no experimental logP/logD data available for either compound |
Why This Matters
Lower lipophilicity and reduced rotatable bond count may correlate with improved aqueous solubility and reduced promiscuous binding, factors that directly influence assay reproducibility and lead optimization trajectories.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
